What are the physical and chemical properties of 2,3,4-Trimethoxyphenylacetonitrile?
What are the physical and chemical properties of 2,3,4-Trimethoxyphenylacetonitrile?
An In-depth Technical Guide to 2,3,4-Trimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-Trimethoxyphenylacetonitrile, a significant chemical intermediate. The document details its known physical and chemical properties, spectral data, and detailed protocols for its synthesis and subsequent chemical transformations. This guide is intended to be a critical resource for professionals engaged in organic synthesis and medicinal chemistry, particularly those exploring the structure-activity relationships of phenethylamine derivatives.
Physicochemical Properties
2,3,4-Trimethoxyphenylacetonitrile, also known as 2-(2,3,4-trimethoxyphenyl)acetonitrile, is an organic compound featuring a benzene ring substituted with three methoxy groups and an acetonitrile moiety.[1][2]
Table 1: General and Physicochemical Properties of 2,3,4-Trimethoxyphenylacetonitrile and Related Isomers
| Property | 2,3,4-Trimethoxyphenylacetonitrile | 3,4,5-Trimethoxyphenylacetonitrile (Isomer for Comparison) |
| CAS Number | 68913-85-9[1] | 13338-63-1[3][4] |
| Molecular Formula | C₁₁H₁₃NO₃[1] | C₁₁H₁₃NO₃[3][4] |
| Molecular Weight | 207.23 g/mol [4] | 207.23 g/mol [3][4] |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)acetonitrile[4] | 2-(3,4,5-trimethoxyphenyl)acetonitrile[4] |
| Appearance | Data not available | White to cream powder or solid[3][5] |
| Melting Point | Data not available | 75°C to 79°C[4] |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Data not available | Highest solubility in DMF; lowest in n-heptane. Soluble in methanol, ethanol, propanols, butanols, and acetate esters.[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2,3,4-Trimethoxyphenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2,3,4-Trimethoxyphenylacetonitrile were not found in the searched literature, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.
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¹H NMR (Proton NMR):
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Aromatic Protons (Ar-H): Two signals, likely doublets, are expected in the aromatic region (~6.5-7.5 ppm) corresponding to the two protons on the benzene ring.
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Methoxy Protons (-OCH₃): Three distinct singlets are expected, each integrating to 3 protons, likely in the range of 3.8-4.0 ppm.
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Methylene Protons (-CH₂CN): A singlet integrating to 2 protons is expected, typically around 3.7 ppm, shifted downfield due to the adjacent aromatic ring and nitrile group.
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-
¹³C NMR (Carbon-13 NMR):
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Nitrile Carbon (-C≡N): A signal is expected around 117-120 ppm.
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Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons. The carbons bearing methoxy groups would appear further downfield (~140-160 ppm) compared to those with hydrogen atoms. The carbon attached to the acetonitrile group would be found around 110-120 ppm.
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Methoxy Carbons (-OCH₃): Three signals are expected in the range of 55-65 ppm.
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Methylene Carbon (-CH₂CN): A signal for the methylene carbon is expected around 20-30 ppm.
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Infrared (IR) Spectroscopy
An IR spectrum for 2,3,4-Trimethoxyphenylacetonitrile is available from the NIST WebBook, which would exhibit the following characteristic absorption bands:[1]
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C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹, characteristic of the nitrile group.
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C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals for the methoxy and methylene groups are expected in the 2850-3000 cm⁻¹ region.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Aryl Ether): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region for the aryl-O and O-CH₃ bonds of the methoxy groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry data is available from the NIST WebBook.[1] Predicted collision cross-section data is also available.[2]
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Molecular Ion (M⁺): A peak at m/z 207, corresponding to the molecular weight of the compound.[1][2]
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Key Fragmentation: A prominent fragment would be the tropylium-like ion resulting from the loss of the ·CH₂CN radical, which would then undergo further fragmentation.
Chemical Synthesis and Reactivity
2,3,4-Trimethoxyphenylacetonitrile is a key intermediate in the synthesis of Isomescaline (2,3,4-Trimethoxyphenethylamine), a structural isomer of mescaline.[7][8] Its synthesis typically begins with 2,3,4-Trimethoxybenzaldehyde.
Experimental Protocol: Synthesis of 2,3,4-Trimethoxyphenylacetonitrile
This synthesis is a multi-step process proceeding from the commercially available 2,3,4-Trimethoxybenzaldehyde. The protocol is based on well-established organic chemistry transformations.
Step 1: Reduction of 2,3,4-Trimethoxybenzaldehyde to (2,3,4-Trimethoxyphenyl)methanol
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-Trimethoxybenzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol at 0°C (ice bath).
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Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Workup: Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude benzyl alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Step 2: Conversion to 1-(Chloromethyl)-2,3,4-trimethoxybenzene
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Reaction Setup: Dissolve the (2,3,4-Trimethoxyphenyl)methanol (1.0 eq) from the previous step in a suitable anhydrous solvent such as dichloromethane (DCM) in a flask at 0°C.
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Chlorination: Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution. A small amount of a base like pyridine can be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the alcohol.
-
Workup: Carefully pour the reaction mixture into ice water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl chloride. Use this product immediately in the next step due to its potential instability.
Step 3: Nucleophilic Substitution to form 2,3,4-Trimethoxyphenylacetonitrile
-
Reaction Setup: Dissolve the crude 1-(Chloromethyl)-2,3,4-trimethoxybenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
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Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture (e.g., to 60-80°C) and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic extracts, wash thoroughly with water and brine to remove residual cyanide salts, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or flash column chromatography.
Experimental Protocol: Reduction to Isomescaline
The nitrile group of 2,3,4-Trimethoxyphenylacetonitrile can be readily reduced to a primary amine to form Isomescaline.
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Reaction Setup: In a flame-dried, multi-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Addition of Nitrile: Dissolve 2,3,4-Trimethoxyphenylacetonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.
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Reaction Conditions: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup (Fieser method): Cool the reaction flask to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.
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Filtration and Extraction: A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent.
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Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude Isomescaline. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Logical Relationships and Applications
The primary significance of 2,3,4-Trimethoxyphenylacetonitrile lies in its role as a direct precursor to Isomescaline (2,3,4-Trimethoxyphenethylamine).[8] Unlike its famous isomer, mescaline, Isomescaline is reported to be inactive as a psychedelic in humans at doses up to 400 mg.[7] This makes it an invaluable research tool for probing the specific structural requirements for psychoactivity at serotonin receptors, contributing to the field of medicinal chemistry and our understanding of structure-activity relationships (SAR) in psychoactive compounds.
References
- 1. 2,3,4-Trimethoxyphenylacetonitrile [webbook.nist.gov]
- 2. PubChemLite - 2,3,4-trimethoxyphenylacetonitrile (C11H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. 3,4,5-三甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,4,5-Trimethoxyphenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]
- 5. B24247.14 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Isomescaline - Wikipedia [en.wikipedia.org]
